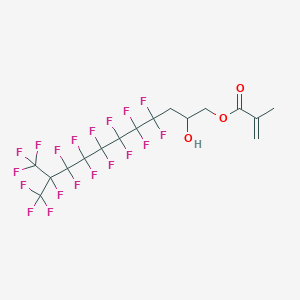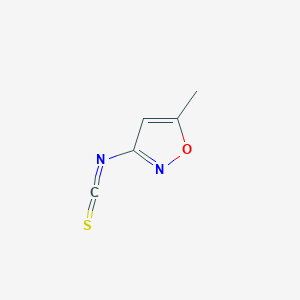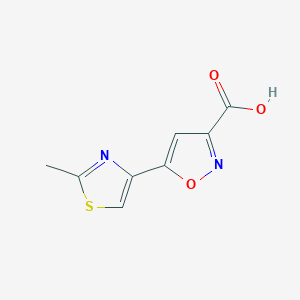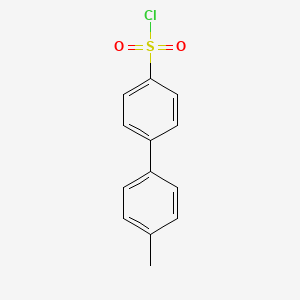
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 . It’s a solid substance .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is 1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various quinolone derivatives. Its synthesis and characterization are fundamental to exploring its applications in different fields, including medicinal chemistry. For instance, the compound has been synthesized under microwave-assistance using aluminium metal as a catalyst, demonstrating an innovative approach to its preparation with an overall product yield of 94.2% (Song Bao-an, 2012). Additionally, its structural determination through melting point measurements and NMR spectrometry has been thoroughly documented, providing a basis for further research and development.
Antibacterial Studies
Research has demonstrated the potential of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate derivatives in antibacterial applications. Studies have synthesized and evaluated the antibacterial activity of various substituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing significant activities against both Gram-positive and Gram-negative bacteria. This highlights the compound's relevance in developing new antibacterial agents (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980).
Chemical Transformations and Reactivity
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate's chemical reactivity has been explored through various transformations, such as N-alkylation and cyclocondensation reactions. These studies provide insights into its versatile chemistry, allowing for the synthesis of a wide range of quinoline derivatives with potential applications in drug development and other areas of chemistry. For example, the conversion into ethylated products through reactions in DMSO highlights the compound's flexibility in chemical synthesis (Guo Hui, 1991).
Fluorescence and Biological Applications
Quinoline derivatives, including those derived from Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, are known for their efficient fluorescence. This property has been exploited in biochemistry and medicine for studying various biological systems, especially DNA fluorophores. The search for new compounds with enhanced sensitivity and selectivity for biological applications continues, with quinoline derivatives playing a pivotal role (I. Aleksanyan, L. Hambardzumyan, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBUGOGXQRAHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363160 | |
| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
CAS RN |
56824-90-9 | |
| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)



